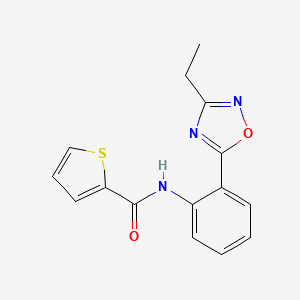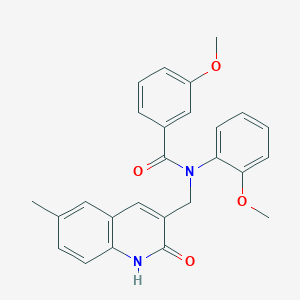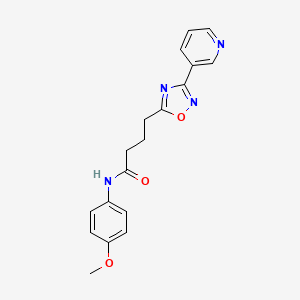
N-(4-methoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of oxadiazoles, which have been extensively studied for their pharmacological properties.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been reported to exhibit anticancer, antimicrobial, antifungal, and antiviral activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a potential inhibitor of protein kinases.
Wirkmechanismus
The exact mechanism of action of N-(4-methoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide is not well understood. However, it has been reported to interact with various cellular targets, including enzymes and receptors. For example, this compound has been shown to inhibit the activity of protein kinases, which are involved in several cellular processes, including cell proliferation and differentiation. It has also been reported to interact with GABA receptors, which are important targets for the treatment of anxiety and other neurological disorders.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to exhibit several biochemical and physiological effects. For example, this compound has been reported to induce apoptosis in cancer cells by activating caspase enzymes. It has also been shown to inhibit the growth of various bacterial and fungal strains. In addition, this compound has been reported to exhibit anti-inflammatory and analgesic activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-methoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its potential as a versatile tool for studying various cellular processes. This compound has been shown to interact with several cellular targets, making it a useful tool for investigating the mechanisms of action of various drugs and other compounds. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for the study of N-(4-methoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide. One potential direction is the development of more potent and selective analogs of this compound for use as anticancer and antimicrobial agents. Another direction is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo, which may provide valuable insights into its potential use as a therapeutic agent. Additionally, the use of this compound as a fluorescent probe for the detection of metal ions may have important applications in the field of analytical chemistry.
Synthesemethoden
The synthesis of N-(4-methoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 4-methoxybenzoyl chloride with 3-(pyridin-3-yl)-1,2,4-oxadiazol-5-amine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-bromobutanoyl chloride to yield the final product. The synthesis of this compound has been reported in several research articles, and the yield and purity of the final product depend on the reaction conditions and the quality of the starting materials.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-24-15-9-7-14(8-10-15)20-16(23)5-2-6-17-21-18(22-25-17)13-4-3-11-19-12-13/h3-4,7-12H,2,5-6H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZWHCHRDMWXBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


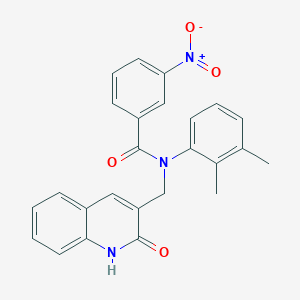
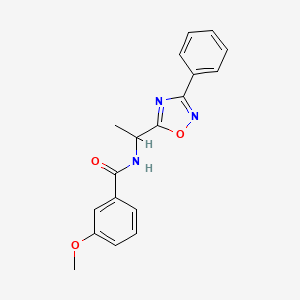
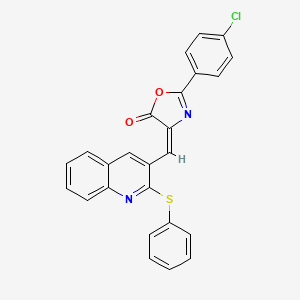
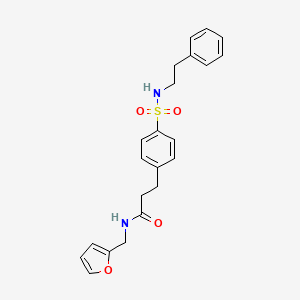
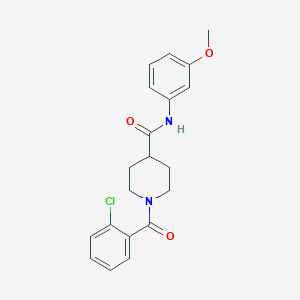
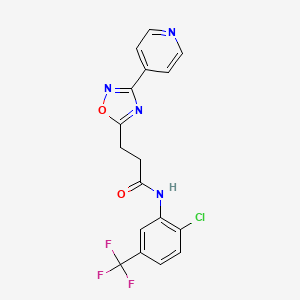
![5-[(4-acetamidophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7688224.png)
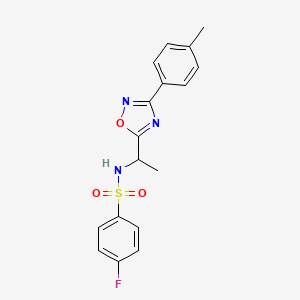
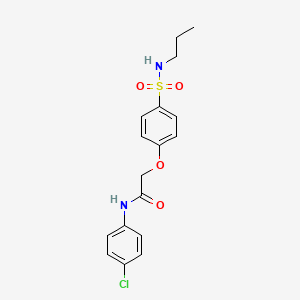
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(dimethylsulfamoyl)-4-methoxybenzamide](/img/structure/B7688255.png)

